molecular formula C8H3BrF6O4S B13440775 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate

2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate

Cat. No.: B13440775
M. Wt: 389.07 g/mol
InChI Key: RTWKNLUWEMTRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a chemical compound known for its unique structural properties and reactivity It features a bromine atom, a trifluoromethoxy group, and a trifluoromethanesulphonate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 2-Bromo-5-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the trifluoromethanesulphonate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.

    Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Electrophilic Aromatic Substitution: Electrophiles like nitrating agents or halogens in the presence of Lewis acids.

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Cross-Coupling Reactions: Biaryl compounds.

    Electrophilic Aromatic Substitution: Substituted phenyl derivatives with electrophilic groups.

Scientific Research Applications

2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Material Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Chemical Biology: Utilized in the study of biological pathways and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate in chemical reactions involves the activation of the phenyl ring by the trifluoromethoxy and trifluoromethanesulphonate groups. These electron-withdrawing groups increase the electrophilicity of the bromine atom, making it more susceptible to nucleophilic attack. In cross-coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 2-Bromo-5-(trifluoromethyl)phenylboronic acid
  • 2-Bromo-5-(trifluoromethoxy)phenol

Uniqueness

2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulphonate groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C8H3BrF6O4S

Molecular Weight

389.07 g/mol

IUPAC Name

[2-bromo-5-(trifluoromethoxy)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C8H3BrF6O4S/c9-5-2-1-4(18-7(10,11)12)3-6(5)19-20(16,17)8(13,14)15/h1-3H

InChI Key

RTWKNLUWEMTRLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OS(=O)(=O)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.